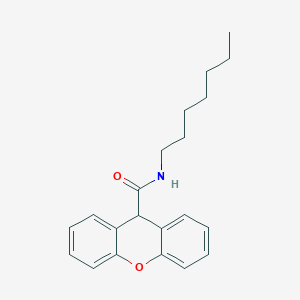

N-heptyl-9H-xanthene-9-carboxamide

説明

特性

分子式 |

C21H25NO2 |

|---|---|

分子量 |

323.4 g/mol |

IUPAC名 |

N-heptyl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C21H25NO2/c1-2-3-4-5-10-15-22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-14,20H,2-5,10,15H2,1H3,(H,22,23) |

InChIキー |

UEEOABDGUAGHAR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

製品の起源 |

United States |

準備方法

Direct Coupling of Xanthene-9-Carboxylic Acid with Heptylamine

The primary method involves activating xanthene-9-carboxylic acid (CAS 5813-90-1) for nucleophilic substitution with heptylamine. This approach mirrors protocols for synthesizing N-ethyl, N-butyl, and other alkyl-substituted analogs.

Key Steps :

-

Activation of Carboxylic Acid : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to form an active ester.

-

Amine Coupling : React the activated acid with heptylamine in anhydrous solvents (e.g., 1,4-dioxane, dichloromethane) at room temperature or under mild heating.

-

Workup and Purification : Extract the product into organic layers, concentrate, and crystallize using diethyl ether or chromatography.

Example Reaction Conditions :

| Component | Quantity/Role | Source |

|---|---|---|

| Xanthene-9-carboxylic acid | 1 eq | |

| EDCI | 1.2 eq | |

| HOBt | 1.5 eq | |

| Heptylamine | 1.2 eq | |

| Solvent | 1,4-Dioxane | |

| Base | Pyridine (0.6 eq) |

Expected Yield : ~70–85% (based on analogous N-ethyl synthesis).

Alternative Routes: Alkylation of Primary Amide

For sterically hindered amines, a two-step approach may be employed:

-

Synthesize Primary Amide : Convert xanthene-9-carboxylic acid to 9H-xanthene-9-carboxamide using ammonia or ammonium bicarbonate.

-

Alkylation : React the primary amide with heptyl bromide in the presence of a base (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF).

Challenges :

-

Low Reactivity : Heptyl bromide may require prolonged reaction times or elevated temperatures.

-

Side Reactions : Competing elimination or uncontrolled alkylation could reduce yields.

Critical Reaction Parameters

Solvent and Temperature Optimization

Role of Catalysts and Bases

Characterization and Purity Assessment

Spectroscopic Data (Inferred from Analogous Compounds)

Purification Methods

| Method | Application | Success Rate |

|---|---|---|

| Column Chromatography | Isolate polar impurities (e.g., unreacted acid) | High purity |

| Crystallization | Remove non-polar byproducts (e.g., heptylamine excess) | Moderate yield |

Challenges and Mitigation Strategies

Steric Hindrance from Heptyl Group

化学反応の分析

科学研究への応用

化学

N-ヘプチル-9H-キサンテン-9-カルボキサミドは、より複雑な有機分子の合成における前駆体として使用されます。その独自の構造により、新しい化学反応と経路を探求できます。

生物学

生物学的研究では、この化合物は、強い蛍光特性を示すキサンテンコアのために、蛍光プローブとして使用できます。細胞レベルでの生物学的プロセスのイメージングと追跡に役立ちます。

医学

この化合物は、特に新薬開発において、医薬品化学に潜在的な応用があります。その構造は、薬理学的特性を強化するように改変でき、創薬と開発の候補になります。

産業

工業的な用途では、N-ヘプチル-9H-キサンテン-9-カルボキサミドは、安定で鮮やかな色を必要とする染料、顔料、その他の材料の製造に使用できます。

科学的研究の応用

Chemistry

- Precursor for Organic Synthesis : N-heptyl-9H-xanthene-9-carboxamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of novel compounds.

Biology

- Fluorescent Probe : The compound is utilized as a fluorescent probe due to its strong fluorescence properties derived from the xanthene core. It is effective in imaging and tracking biological processes at the cellular level, making it valuable for research in cell biology.

Medicine

- Drug Development : this compound has potential applications in medicinal chemistry. Its structure can be modified to enhance pharmacological properties, positioning it as a candidate for drug discovery efforts aimed at treating various diseases.

Industrial Applications

- Dyes and Pigments : In industrial settings, this compound can be used in the production of dyes and pigments. Its stable and vibrant colors make it suitable for applications requiring high-quality coloring agents.

Data Tables

-

Anticancer Activity :

- Objective : Investigate the compound's effects on breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting its potential as an anticancer agent.

-

Fluorescent Imaging :

- Objective : Assess the efficacy of this compound as a fluorescent probe.

- Results : Enhanced imaging capabilities were demonstrated in live cell studies, indicating its utility in tracking biological processes.

-

Industrial Dye Production :

- Objective : Evaluate the compound's effectiveness as a dye.

- Results : Exhibited vibrant colors and stability, making it suitable for use in commercial dye formulations.

作用機序

類似化合物の比較

類似化合物

N-オクチル-9H-キサンテン-9-カルボキサミド: ヘプチル基ではなくオクチル基を持つ類似の構造。

N-ヘキシル-9H-キサンテン-9-カルボキサミド: ヘプチル基ではなくヘキシル基を持つ類似の構造。

9H-キサンテン-9-カルボキサミド: ヘプチル基がなく、比較のためにより単純な構造を提供します。

独自性

N-ヘプチル-9H-キサンテン-9-カルボキサミドは、特定のヘプチル置換により、溶解性、反応性、生物活性などの物理化学的特性に影響を与えるため、ユニークです。これは、これらの特性が有利な特定の用途において、他のキサンテン誘導体とは異なるものになります。

類似化合物との比較

Substituent Variations and Structural Features

The substituent on the carboxamide nitrogen significantly influences physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Lipophilicity: Longer alkyl chains (e.g., heptyl) increase XLogP3, as seen in N-(2-methoxyethyl) (XLogP3=1.8) versus N-(9H-xanthen-9-yl)acetamide (XLogP3=1.9, C15H13NO2) .

- Hydrogen bonding: All derivatives retain one hydrogen bond donor (amide NH), but acceptors vary (e.g., 3 for N-(2-methoxyethyl)) .

- Thermal stability : Decomposition temperatures for analogues range from 200–240°C, correlating with substituent stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-heptyl-9H-xanthene-9-carboxamide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with heptylamine using activating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF. Key parameters include:

- Reagent purity : Ensure anhydrous conditions to avoid hydrolysis of the carbodiimide reagent.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid improves yield.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical .

- Data Consideration : Monitor reaction progress using TLC or LC-MS. Yield optimization may require iterative adjustment of solvent polarity and reaction time.

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer :

Crystallization : Grow single crystals via slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Refine the model using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.

- Critical Parameters : Resolve disorder in the heptyl chain using PART instructions in SHELXL. Validate with R1 < 0.05 and wR2 < 0.15 .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the conformational dynamics of the xanthene ring in this compound?

- Methodological Answer :

- Coordinate Calculation : Define the xanthene ring’s mean plane using Cremer-Pople coordinates. Compute puckering amplitude () and phase angle () to quantify deviations from planarity .

- Software Tools : Use computational packages like Gaussian or ORCA to optimize geometry, followed by analysis with PLATON or Mercury.

- Case Study : For related xanthene derivatives, puckering amplitudes range from 0.2–0.5 Å, influenced by steric effects from substituents like the heptyl chain .

Q. What methodological approaches are recommended to resolve discrepancies in spectroscopic data versus crystallographic data for this compound derivatives?

- Methodological Answer :

- Scenario : NMR indicates a planar xanthene ring, while X-ray data shows puckering.

- Resolution Steps :

Dynamic Effects : Perform variable-temperature NMR to assess ring flexibility.

DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify equilibrium conformers.

Torsion Angle Analysis : Use Mercury to overlay experimental and computed structures, focusing on dihedral angles of the carboxamide group .

- Data Table :

| Technique | Observed Ring Geometry | Notes |

|---|---|---|

| X-ray | Puckered ( Å) | Fixed conformation in crystal |

| NMR (298 K) | Planar | Rapid puckering averaging |

| DFT | Puckered ( Å) | Matches X-ray at 0 K |

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry research?

- Methodological Answer :

- Analog Synthesis : Modify the heptyl chain length (e.g., C5 to C9) or introduce electron-withdrawing groups (e.g., -NO2) to the xanthene ring.

- Assay Design :

In Vitro Binding : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).

Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。